molecular formula C25H25ClN4O2S B2586529 N-(5-chloro-2-methylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1115371-07-7

N-(5-chloro-2-methylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2586529
CAS No.: 1115371-07-7
M. Wt: 481.01
InChI Key: POTRSMDBFKQMTA-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-2-methylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a pyrrolo[3,2-d]pyrimidine core substituted with a phenyl group at position 7, a propan-2-yl group at position 3, and a thioacetamide-linked 5-chloro-2-methylphenyl moiety. This scaffold is structurally analogous to kinase inhibitors and other bioactive heterocycles, where substituent variations critically influence target binding and pharmacokinetics .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O2S/c1-15(2)30-24(32)23-22(19(13-29(23)4)17-8-6-5-7-9-17)28-25(30)33-14-21(31)27-20-12-18(26)11-10-16(20)3/h5-13,15H,14H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTRSMDBFKQMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)N(C=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Core Scaffold Comparison

Compound Core Structure Key Substituents Molecular Weight
Target Compound Pyrrolo[3,2-d]pyrimidine 7-Ph, 3-propan-2-yl, 5-Cl-2-MePh ~495 g/mol*
Thieno[2,3-d]pyrimidine Analog (E7) Thieno[2,3-d]pyrimidine 5-(5-Me-furan), 3-allyl, 2-MePh ~465 g/mol
Thieno[3,2-d]pyrimidine Analog (E11) Thieno[3,2-d]pyrimidine 7-(4-MePh), 3-Me, 2-MeO-5-MePh 465.600 g/mol

*Calculated based on molecular formula.

Substituent Analysis

  • Position 7 : The phenyl group in the target compound contrasts with the 4-methylphenyl () or furan (). Phenyl groups enhance π-π stacking, while methylphenyl or heteroaromatic substituents may modulate steric bulk and solubility .
  • Position 3 : The propan-2-yl group introduces branched hydrophobicity, differing from allyl () or ethyl () chains. Bulkier substituents here may restrict rotational freedom, affecting binding pocket accommodation .
  • Thioacetamide Linker : The 5-chloro-2-methylphenyl group in the target compound provides a chlorine atom for halogen bonding, absent in the 2-methylphenyl () or methoxy-methylphenyl () analogs. Chlorine’s electron-withdrawing effect could enhance binding affinity to electrophilic targets .

Pharmacological and Physicochemical Properties

  • Solubility: The pyrrolo-pyrimidine core likely offers better aqueous solubility than thieno-pyrimidines due to reduced lipophilicity. However, the 5-chloro-2-methylphenyl group may counterbalance this by increasing hydrophobicity .
  • Bioactivity: NMR studies () reveal that substituent-driven chemical shift changes in regions A (positions 39–44) and B (positions 29–36) correlate with structural modifications.
  • Dereplication: Molecular networking () highlights that the target compound’s LC/MS profile would cluster with pyrrolo-pyrimidines but diverge from thieno-pyrimidines due to distinct fragmentation patterns (e.g., sulfur-containing fragments in thiophene cores) .

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